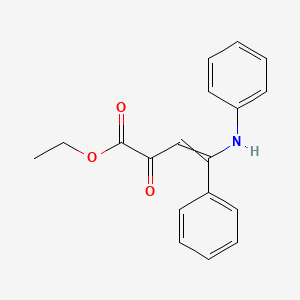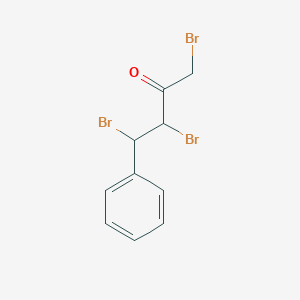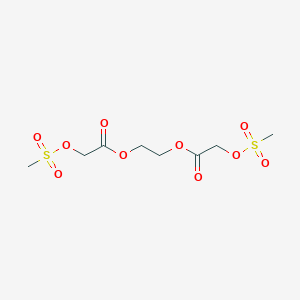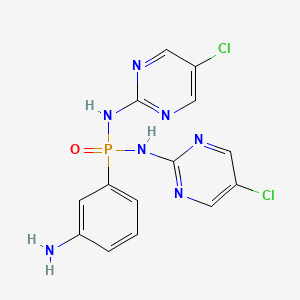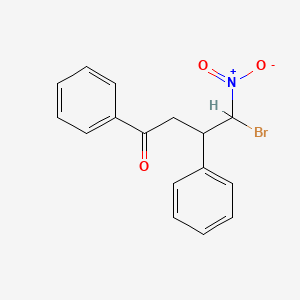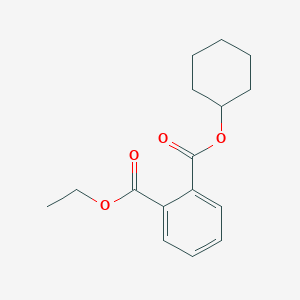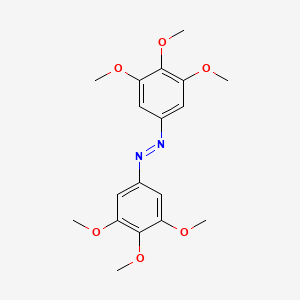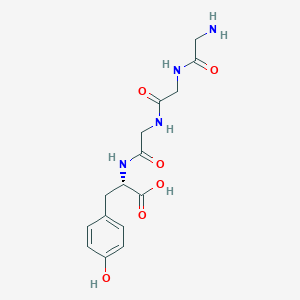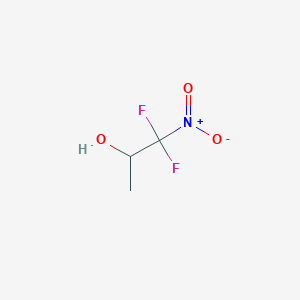
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound features a tetrahydronaphthalene moiety, which is a partially hydrogenated form of naphthalene, combined with a guanidine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to form the desired guanidine . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidines often employs large-scale synthesis techniques, such as the use of cyanamides that react with derivatized amines. Copper-catalyzed cross-coupling chemistry is also utilized in some industrial processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of amines or other reduced products.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidines, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine involves its interaction with molecular targets such as DNA and enzymes. The guanidine group can form hydrogen bonds with nucleic acids, influencing their structure and function . Additionally, the compound can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminotetralin:
2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid: This compound features a tetrahydronaphthalene moiety and is used in various chemical applications.
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine is unique due to its combination of a tetrahydronaphthalene moiety with a guanidine group, which imparts high basicity and the ability to form hydrogen bonds. This makes it particularly versatile in biological and chemical applications .
Eigenschaften
CAS-Nummer |
4860-54-2 |
|---|---|
Molekularformel |
C11H15N3 |
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
2-(1,2,3,4-tetrahydronaphthalen-2-yl)guanidine |
InChI |
InChI=1S/C11H15N3/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H4,12,13,14) |
InChI-Schlüssel |
MRLPNZNPYAYBIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2CC1N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)


![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
